molecular formula C11H9FN2 B1390744 2-(3-Fluorophenyl)pyridin-3-amine CAS No. 886508-65-2

2-(3-Fluorophenyl)pyridin-3-amine

Cat. No.: B1390744
CAS No.: 886508-65-2
M. Wt: 188.2 g/mol
InChI Key: SOSJMLGDJWWLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorophenyl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H9FN2 and its molecular weight is 188.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-Fluorophenyl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their functions. Additionally, this compound has been observed to interact with cytochrome P450 isoforms, which are crucial for drug metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell survival and proliferation . Moreover, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activities. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism and cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as promoting cell proliferation and survival. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence cellular functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . The transport and distribution of this compound are crucial for its biological activity and overall effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . The localization of this compound can impact its activity and function, as different cellular environments can modulate its interactions with biomolecules.

Properties

IUPAC Name

2-(3-fluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-4-1-3-8(7-9)11-10(13)5-2-6-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSJMLGDJWWLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.